2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)carbamothioylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-30-21-12-6-18(7-13-21)26-24(31)27-19-8-14-22(15-9-19)32-16-23(28)25-17-4-10-20(29-2)11-5-17/h4-15H,3,16H2,1-2H3,(H,25,28)(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDKNXYMAIGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-93-8 | |
| Record name | 2-((4-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of this compound have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Cellular Targets : It can bind to specific receptors or proteins, altering their function and leading to cellular apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), contributing to cell death in cancerous cells.
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound led to a significant reduction in MCF-7 cell viability, with a marked increase in apoptotic markers such as caspase-3 activation.
- Antimicrobial Efficacy Study : Another study investigated its effects on various bacterial strains, revealing that the compound disrupts bacterial cell wall synthesis, which is crucial for its bactericidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
